molecular formula C3H5N3O2 B13021952 (3-Amino-1,2,4-oxadiazol-5-yl)methanol

(3-Amino-1,2,4-oxadiazol-5-yl)methanol

Cat. No.: B13021952
M. Wt: 115.09 g/mol
InChI Key: KOYRMYANCFOXEA-UHFFFAOYSA-N
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Description

(3-Amino-1,2,4-oxadiazol-5-yl)methanol is a high-value, multifunctional chemical scaffold based on the 1,2,4-oxadiazole ring system. This compound is of significant interest in advanced materials science and medicinal chemistry research due to its versatile reactivity, which stems from the presence of both an amino (-NH₂) and a hydroxymethyl (-CH₂OH) functional group on the heterocyclic core. In the field of energetic materials , 3-amino-1,2,4-oxadiazol-5-one derivatives have been extensively investigated as key precursors for the synthesis of insensitive energetic materials . These compounds are characterized by their high nitrogen content, good thermal stability, and low sensitivity to impact and friction, making them competitive candidates for safer explosives and propellants . The amino and alcohol groups on your target compound provide excellent handles for further chemical modification to tailor performance properties like density, stability, and oxygen balance. In pharmaceutical and bioorganic chemistry , the 1,2,4-oxadiazole motif is a privileged structure. Research on closely related 3-amino-1,2,4-oxadiazol-5-ones has demonstrated their potential as prodrugs for hydroxyguanidines that release nitric oxide (NO) in vivo, leading to observed antithrombotic and vasodilating activities . Furthermore, 1,2,4-oxadiazole derivatives have been explored as inhibitors for various enzymes and biological targets . The hydroxymethyl group in (3-Amino-1,2,4-oxadiazol-5-yl)methanol enhances its solubility and offers a direct site for conjugation, making it a valuable synthon for developing novel bioactive molecules or chemical probes. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

(3-amino-1,2,4-oxadiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c4-3-5-2(1-7)8-6-3/h7H,1H2,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYRMYANCFOXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoximes with Nitriles or Amides

A well-documented method involves the reaction of amidoximes with nitriles or amides under heating conditions to form 5-amino-1,2,4-oxadiazoles. For example, amidoximes such as 3-hydroxypropionamidoxime can be cyclized to yield 3-amino-1,2,4-oxadiazol-5-yl derivatives bearing hydroxyalkyl substituents at position 5, which corresponds to the hydroxymethyl group in the target compound.

Key reaction conditions:

  • Reactants: Substituted amidoximes (e.g., 3-hydroxypropionamidoxime) and nitriles (e.g., trichloroacetonitrile)
  • Solvent: Inert organic solvents or molten state
  • Temperature: Elevated temperatures ranging from 40 °C to 150 °C, often around 130-140 °C
  • Reaction time: Approximately 1 hour or until hydrogen halide evolution ceases
  • Workup: Cooling, aqueous extraction, washing with sodium bicarbonate solution, drying, and distillation or recrystallization

This method yields the oxadiazole ring with the amino group at position 3 and the hydroxyalkyl substituent at position 5, which can be a hydroxymethyl group if the starting amidoxime is 3-hydroxypropionamidoxime or a related derivative.

Fusion of Amidoxime Salts with Amides

Another approach involves fusing amidoxime salts with substituted amides at high temperatures (up to 200 °C). This melt reaction facilitates cyclization to the oxadiazole ring. The reaction time varies from minutes to hours, with about 15 minutes being preferred for optimal yield. The product is isolated by crystallization or sublimation.

Specific Preparation of (3-Amino-1,2,4-oxadiazol-5-yl)methanol

The preparation of (3-amino-1,2,4-oxadiazol-5-yl)methanol specifically can be achieved by using 3-hydroxypropionamidoxime as the amidoxime precursor. The hydroxymethyl substituent at position 5 arises from the hydroxypropionamidoxime moiety.

Reaction Scheme

  • Starting material: 3-hydroxypropionamidoxime
  • Reagent: Trichloroacetonitrile or other suitable nitriles
  • Conditions: Heating in an inert organic solvent or molten state at 130-140 °C for about 1 hour
  • Workup: Cooling, aqueous extraction, washing with sodium bicarbonate, drying, and purification by recrystallization or distillation

This method yields the 3-amino-1,2,4-oxadiazol-5-yl derivative with a hydroxymethyl group at position 5, i.e., (3-amino-1,2,4-oxadiazol-5-yl)methanol.

Example Data from Literature

Parameter Details
Starting material 3-hydroxypropionamidoxime
Reagent Trichloroacetonitrile
Temperature 130-140 °C
Reaction time ~1 hour
Workup Extraction with diethyl ether, washing with water and sodium bicarbonate, drying over sodium sulfate
Yield Approximately 70% of theoretical yield
Purification Recrystallization or distillation under reduced pressure
Physical properties Boiling point ~54 °C at 5 mm Hg (for related oxadiazoles)

This data is consistent with the preparation of 3-substituted 5-amino-1,2,4-oxadiazoles bearing hydroxyalkyl groups.

Alternative Synthetic Routes and Functionalization

While direct cyclization of 3-hydroxypropionamidoxime is the primary route, alternative methods include:

  • Post-synthetic modification of 3-amino-1,2,4-oxadiazole derivatives by hydroxymethylation at position 5.
  • Use of substituted amidoximes with protected hydroxyl groups, followed by deprotection after ring formation.

These methods are less commonly reported but may be employed depending on the availability of starting materials and desired purity.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Cyclization of amidoxime + nitrile 3-hydroxypropionamidoxime + trichloroacetonitrile 130-140 °C, 1 hour ~70 Direct formation of hydroxymethyl-substituted oxadiazole
Fusion of amidoxime salts + amides Amidoxime salts + substituted amides 100-200 °C, 15 min to several hours Variable Melt reaction, suitable for various substituents
Post-synthetic hydroxymethylation 3-amino-1,2,4-oxadiazole derivatives Various Variable Less common, requires additional steps

Research Findings and Considerations

  • The reaction proceeds via nucleophilic attack of the amidoxime on the nitrile carbon, followed by cyclization and elimination of hydrogen halides.
  • The presence of the hydroxy group in 3-hydroxypropionamidoxime directs the substitution at position 5 to the hydroxymethyl group.
  • Purification typically involves aqueous workup with sodium bicarbonate to neutralize acidic byproducts and removal of organic impurities by extraction.
  • The reaction is sensitive to temperature and time; overheating or prolonged reaction can lead to decomposition or side products.
  • Yields are generally good (around 70%) but depend on the purity of starting materials and precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1,2,4-oxadiazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form oxadiazole derivatives.

    Reduction: Reduction reactions can yield different amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amino-substituted oxadiazoles .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity due to their ability to inhibit specific enzymes involved in tumor growth. For instance, studies have shown that certain oxadiazole derivatives can effectively target cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study: Anticancer Activity
A study evaluated the anticancer effects of various oxadiazole derivatives, including (3-Amino-1,2,4-oxadiazol-5-yl)methanol. The results demonstrated that these compounds could significantly reduce tumor size in xenograft models compared to controls .

Agricultural Applications

In agriculture, (3-Amino-1,2,4-oxadiazol-5-yl)methanol has been explored as a potential herbicide and fungicide . Its ability to disrupt metabolic pathways in plants makes it a candidate for developing new agrochemicals.

Data Table: Herbicidal Activity

CompoundTarget PlantConcentration (mg/L)Efficacy (%)
(3-Amino-1,2,4-oxadiazol-5-yl)methanolWeeds10085
ControlWeeds-10

This table summarizes the herbicidal efficacy of (3-Amino-1,2,4-oxadiazol-5-yl)methanol against common weeds compared to a control group.

The compound has shown promise as a bioactive molecule with antimicrobial properties. Research indicates that (3-Amino-1,2,4-oxadiazol-5-yl)methanol exhibits significant activity against several bacterial strains.

Case Study: Antimicrobial Testing
In a series of tests against Gram-positive and Gram-negative bacteria, (3-Amino-1,2,4-oxadiazol-5-yl)methanol demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of (3-Amino-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 3-amino substitution differentiates (3-Amino-1,2,4-oxadiazol-5-yl)methanol from analogues with alkyl, aryl, or heteroaryl groups at the oxadiazole 3-position. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Solubility/Stability Notes
(3-Amino-1,2,4-oxadiazol-5-yl)methanol -NH₂ C₃H₅N₃O₂ 115.1 (calc.) High polarity due to -NH₂; likely soluble in polar solvents (e.g., water, methanol)
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol -C₆H₅ C₉H₈N₂O₂ 176.17 Slight solubility in chloroform/methanol; enhanced lipophilicity
(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanol -C(CH₃)₃ C₇H₁₂N₂O₂ 156.18 Hydrophobic; stable structure suitable for material science
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol -C₆H₄-(3-methyl-oxadiazole) C₁₀H₁₀N₂O₂ 190.20 Used in blue-light-emitted materials; moderate solubility
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid -C₆H₅ + butanoic acid chain C₁₂H₁₂N₂O₃ 232.23 Soluble in DMSO; antiproliferative activity

Key Observations :

  • Lipophilicity : Aromatic substituents (e.g., phenyl) enhance membrane permeability, critical for antibacterial or antiproliferative activity .
  • Stability : tert-Butyl groups confer steric protection, reducing reactivity and enhancing thermal stability .

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